molecular formula C17H14ClN3O3 B14923591 2-(4-chlorophenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide

2-(4-chlorophenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide

Cat. No.: B14923591
M. Wt: 343.8 g/mol
InChI Key: JJQHUWIXYMXXON-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, an indole moiety, and a hydrazide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Corresponding oxides and quinones.

    Reduction Products: Reduced hydrazides and alcohols.

    Substitution Products: Substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide stands out due to its unique combination of a chlorophenoxy group and an indole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide

InChI

InChI=1S/C17H14ClN3O3/c1-10(24-12-8-6-11(18)7-9-12)16(22)21-20-15-13-4-2-3-5-14(13)19-17(15)23/h2-10,19,23H,1H3

InChI Key

JJQHUWIXYMXXON-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N=NC1=C(NC2=CC=CC=C21)O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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